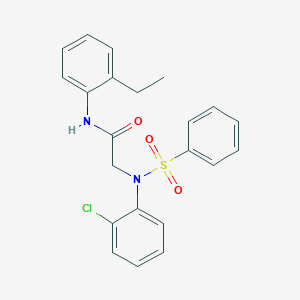![molecular formula C17H18ClNO4S B411434 Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333453-15-9](/img/structure/B411434.png)
Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate is a complex organic compound with a unique molecular structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular structure includes a sulfonyl group, a chloro-substituted aromatic ring, and an ester functional group, making it a versatile compound for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Mecanismo De Acción
The mechanism of action of Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzymatic activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways. These interactions can modulate various cellular processes, making the compound valuable in research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate: Unique due to its specific substitution pattern and functional groups.
5-Chloro-2-methoxy-N-(4-methylphenyl)sulfonylaniline: Similar structure but with a methoxy group instead of an ester.
Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)propanoate: Similar but with a propanoate ester group.
Uniqueness
Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate stands out due to its combination of a chloro-substituted aromatic ring, a sulfonyl group, and an ester functional group. This unique structure allows for diverse chemical reactivity and a wide range of applications in scientific research.
Propiedades
IUPAC Name |
methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-4-8-15(9-5-12)24(21,22)19(11-17(20)23-3)16-10-14(18)7-6-13(16)2/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIXQGVDYFNOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B411351.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411353.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(2-methylphenyl)acetamide](/img/structure/B411356.png)
![N-(2,4-dimethoxyphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411358.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B411362.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B411364.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide](/img/structure/B411365.png)
![2-[3-chloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411367.png)
![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B411368.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411369.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411370.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411371.png)
![N-(2,5-dimethoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411373.png)
